Phosphoramidic acid, phenyl-, diethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16105. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-diethoxyphosphorylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESBKELMKMNZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162734 | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-38-1 | |

| Record name | Phosphoramidic acid, N-phenyl-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphoroanilidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoramidic acid, phenyl-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Phenylphosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphoramidate, also known as diethyl N-phenylphosphoramidate, is an organophosphorus compound belonging to the phosphoramidate class. These compounds are characterized by a phosphorus-nitrogen bond and are of significant interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors, prodrugs, and synthetic intermediates. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for diethyl phenylphosphoramidate, drawing upon data from closely related analogs to provide a predictive profile where specific experimental data is not available.

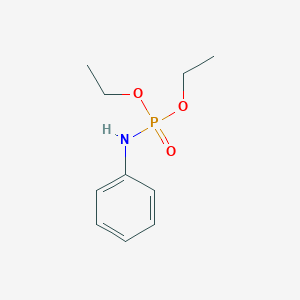

Chemical Structure and Identification

The structure of diethyl phenylphosphoramidate consists of a central phosphorus atom double-bonded to an oxygen atom, single-bonded to two ethoxy groups, and single-bonded to a phenylamino group.

Molecular Structure:

-

IUPAC Name: diethyl N-phenylphosphoramidate

-

Molecular Formula: C10H16NO3P

-

SMILES: CCOP(=O)(NC1=CC=CC=C1)OCC

Physicochemical Properties

Quantitative data for diethyl phenylphosphoramidate is not extensively reported. The following table summarizes key physicochemical properties, with some values estimated based on the well-characterized diethyl phosphoramidate and the addition of a phenyl group.

| Property | Value | Source/Basis |

| Molecular Weight | 229.21 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. | Inferred from related compounds |

| LogP (estimated) | ~1.5 - 2.5 | Estimated based on analogs |

Synthesis and Experimental Protocols

The synthesis of diethyl N-phenylphosphoramidate can be achieved through several established methods for forming the P-N bond in phosphoramidates. A common approach is the reaction of a dialkyl phosphite with an amine in the presence of a coupling agent or via an oxidative pathway.

General Synthetic Workflow:

An In-depth Technical Guide on the ¹H and ³¹P NMR Spectral Data of Diethyl Phenylphosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for diethyl phenylphosphoramidate. Due to the limited availability of specific experimental spectra for diethyl phenylphosphoramidate in publicly accessible databases, this guide presents predicted spectral data based on the analysis of closely related chemical analogs and established principles of NMR spectroscopy. The document outlines detailed experimental protocols for acquiring high-quality ¹H and ³¹P NMR spectra and includes structured data tables and explanatory diagrams to aid in the characterization and analysis of this and similar organophosphorus compounds.

Introduction

Diethyl phenylphosphoramidate is an organophosphorus compound of interest in various chemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This guide focuses on the two most informative nuclei for this compound: proton (¹H) and phosphorus-31 (³¹P). While direct experimental data for the title compound is scarce, this guide compiles expected values and methodologies based on extensive data from analogous compounds, including diethyl phenylphosphonate and other phosphoramidates.

Predicted ¹H and ³¹P NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for diethyl phenylphosphoramidate. These predictions are derived from spectral data of analogous compounds and general principles of NMR spectroscopy.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | 7.0 - 7.2 |

| CH₂ (Ethyl) | 3.9 - 4.2 | Doublet of Quartets | ³J(H,H) ≈ 7.1, ³J(P,H) ≈ 8.0 |

| NH | 5.0 - 6.5 | Broad Singlet (exchangeable) | - |

| Aromatic (ortho) | 7.0 - 7.2 | Doublet or Multiplet | ~8.0 |

| Aromatic (meta) | 7.2 - 7.4 | Triplet or Multiplet | ~7.5 |

| Aromatic (para) | 6.9 - 7.1 | Triplet or Multiplet | ~7.3 |

Predicted ³¹P NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: 85% H₃PO₄ at 0.00 ppm

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| ³¹P | +5 to +15 | Multiplet (Proton-coupled) | ¹J(P,N,H), ³J(P,O,C,H) |

| Singlet (Proton-decoupled) |

Experimental Protocols

This section provides a standardized protocol for the acquisition of high-quality ¹H and ³¹P NMR spectra for diethyl phenylphosphoramidate and similar compounds.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity to avoid interference from phosphorus-containing impurities.

-

Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice.

-

Concentration: Prepare a solution with a concentration of 10-50 mg/mL for ¹H NMR and 20-100 mg/mL for ³¹P NMR.

-

Reference Standard: For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard. For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external reference.

NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A multinuclear probe capable of detecting both ¹H and ³¹P frequencies.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.

¹H NMR Acquisition Parameters

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

³¹P NMR Acquisition Parameters

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30). For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Approximately 200 ppm, centered around 0 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (³¹P relaxation times can be long).

-

Number of Scans: 64-256, due to the lower sensitivity of ³¹P compared to ¹H.

Visualizations

Structural-Spectral Correlation Diagram

The following diagram illustrates the correlation between the chemical structure of diethyl phenylphosphoramidate and its expected NMR signals.

Navigating the Properties of Diethyl Phenylphosphoramidate: A Technical Guide to its Solubility and Stability in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and intermediates is paramount. This technical guide delves into the solubility and stability of diethyl phenylphosphoramidate, a key organophosphorus compound, in various organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document provides a framework based on the general characteristics of phosphoramidates and established analytical methodologies.

Solubility Profile

Diethyl phenylphosphoramidate is generally described as being soluble in organic solvents.[1] This solubility is a critical factor in its synthesis, purification, and formulation. The selection of an appropriate solvent system is essential for achieving desired concentrations, ensuring reaction completion, and facilitating isolation of the pure compound. For instance, purification procedures often employ solvents like diethyl ether and pentane, indicating its solubility in these non-polar and moderately polar environments.[2]

Table 1: Qualitative Solubility of Diethyl Phenylphosphoramidate in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Dichloromethane | Chlorinated | Soluble |

| Diethyl Ether | Ether | Soluble |

| Tetrahydrofuran (THF) | Ether | Likely Soluble |

| Acetonitrile | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | Ester | Likely Soluble |

| Toluene | Aromatic | Likely Soluble |

| Hexane/Pentane | Non-polar | Moderately Soluble |

| Methanol/Ethanol | Polar Protic | Moderately Soluble |

| Water | Aqueous | Insoluble |

Note: This table is a qualitative guide. Experimental determination is necessary to establish quantitative solubility.

Stability Characteristics

The stability of diethyl phenylphosphoramidate is a crucial consideration for its storage, handling, and incorporation into formulations. The P-N (phosphorus-nitrogen) bond in phosphoramidates is known to be susceptible to hydrolysis, particularly under acidic conditions.[3]

Hydrolytic Stability

Generally, phosphoramidates exhibit increased stability at neutral to higher pH levels.[3] Acid-catalyzed hydrolysis proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water, leading to cleavage of the P-N bond.[3]

Thermal Stability

Thermal degradation studies on related organophosphorus compounds indicate that phosphoramidates can decompose at elevated temperatures.[4] The specific degradation pathways and onset temperatures for diethyl phenylphosphoramidate would require experimental investigation through techniques like thermogravimetric analysis (TGA).

Stability in Organic Solvents

Under anhydrous conditions and in the absence of strong acids or bases, diethyl phenylphosphoramidate is expected to be relatively stable in most common organic solvents at ambient temperatures.[5] However, prolonged storage or exposure to elevated temperatures may lead to degradation. Compatibility with strong oxidizing agents is also a concern.[5]

Table 2: General Stability Profile of Diethyl Phenylphosphoramidate

| Condition | Stressor | Expected Stability | Primary Degradation Pathway |

| Aqueous | Acidic (pH < 7) | Low | Hydrolysis of P-N bond |

| Aqueous | Neutral/Basic (pH ≥ 7) | Moderate to High | - |

| Organic Solvent | Anhydrous, Neutral | High | - |

| Elevated Temperature | Heat | Low to Moderate | Thermal decomposition |

| Oxidative | Strong Oxidizing Agents | Low | Oxidation |

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of diethyl phenylphosphoramidate, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility in Organic Solvents (Shake-Flask Method)

Objective: To determine the equilibrium solubility of diethyl phenylphosphoramidate in a specific organic solvent at a controlled temperature.

Materials:

-

Diethyl phenylphosphoramidate

-

Selected organic solvent (e.g., acetonitrile, ethyl acetate)

-

Shaking incubator or thermostatted water bath with shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of diethyl phenylphosphoramidate to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle. Centrifuge the vial to ensure complete separation of the solid and liquid phases.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it quantitatively with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of diethyl phenylphosphoramidate.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Caption: Workflow for solubility determination using the shake-flask method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating diethyl phenylphosphoramidate from its potential degradation products to assess its stability under various stress conditions.

Materials:

-

Diethyl phenylphosphoramidate

-

HPLC grade organic solvents (e.g., acetonitrile, methanol)

-

HPLC grade water

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

-

Oxidizing agent (e.g., H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

HPLC column (e.g., C18)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Method Development:

-

Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with or without buffer) and HPLC columns to achieve optimal separation of the parent compound from any potential impurities or degradants.

-

Select a detection wavelength that provides a good response for both the parent compound and potential degradation products.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve diethyl phenylphosphoramidate in an organic solvent and treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

Analyze samples at various time points using the developed HPLC method.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

-

References

Biological activity of novel phosphoramidate derivatives

An In-depth Technical Guide to the Biological Activity of Novel Phosphoramidate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates are a versatile class of organophosphorus compounds characterized by a covalent bond between a phosphorus and a nitrogen atom. In medicinal chemistry, they have gained significant prominence as prodrugs, designed to enhance the cellular uptake and activation of therapeutic agents, particularly nucleoside analogues.[1] The "ProTide" (Pro-nucleotide) technology, a prominent phosphoramidate-based approach, effectively masks the negative charges of a monophosphate group, facilitating passive diffusion across cell membranes.[2][3] Once inside the cell, the masking groups are enzymatically cleaved to release the active monophosphate, which can then be converted to the bioactive triphosphate form.[4][5] This strategy bypasses the often inefficient and rate-limiting initial phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance.[6][7]

Novel phosphoramidate derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and antimicrobial effects, making them a focal point of modern drug discovery and development.[1][8] This guide provides a comprehensive overview of their mechanism of action, synthesis, biological activities, and the experimental protocols used for their evaluation.

Mechanism of Action: The ProTide Activation Pathway

The efficacy of phosphoramidate prodrugs lies in their multi-step intracellular activation. The prodrug, which is neutral and lipophilic, crosses the cell membrane and undergoes a series of enzymatic transformations to release the active drug.

The general activation pathway involves:

-

Ester Hydrolysis : An intracellular esterase, such as human cathepsin A (CatA) or carboxylesterase 1 (CES1), hydrolyzes the amino acid ester moiety to yield a carboxylate intermediate.[5]

-

Cyclization and Aryl Group Elimination : The newly formed carboxylate performs an intramolecular nucleophilic attack on the phosphorus atom. This results in the formation of a transient five-membered ring intermediate and the subsequent elimination of the aryl (e.g., phenoxy) group.[3]

-

Ring Opening and Amide Bond Cleavage : The unstable cyclic intermediate is hydrolyzed, leading to the cleavage of the P-N bond and the release of the free amino acid.

-

Release of the Active Monophosphate : This final step unmasks the 5'-monophosphate of the nucleoside analogue. This active form can then be further phosphorylated by cellular kinases to the di- and triphosphate levels, which exert the therapeutic effect, typically by inhibiting viral polymerases or cellular DNA/RNA synthesis.[5]

Caption: Intracellular activation cascade of a phosphoramidate (ProTide) prodrug.

General Synthesis of Phosphoramidate Derivatives

The synthesis of phosphoramidate derivatives is typically achieved through a convenient multi-step, one-pot, or two-step process.[9][10] A common and robust method involves the phosphorylation of the parent molecule (e.g., a nucleoside analogue) followed by aminolysis.

A general workflow includes:

-

Phosphorylating Agent Preparation : An aryl dichlorophosphate is reacted with an amino acid ester hydrochloride in the presence of a base (like triethylamine) to form an aminoacyl phosphorylating agent.

-

Phosphorylation : The parent nucleoside analogue, with its other reactive hydroxyl groups protected, is reacted with the phosphorylating agent in a suitable solvent (e.g., anhydrous pyridine or THF).

-

Deprotection and Purification : Any protecting groups are removed, and the final phosphoramidate product is purified using chromatographic techniques like silica gel column chromatography or HPLC.[11]

A diastereoselective synthesis method has also been developed using copper-catalyzed reactions to control the stereochemistry at the phosphorus center, which can be crucial for biological activity.[6]

Caption: A typical workflow for the synthesis of phosphoramidate derivatives.

Biological Activities and Data

Phosphoramidate derivatives have been extensively evaluated for a range of therapeutic applications. Their biological activity is highly dependent on the structure of the parent nucleoside, the choice of the aryl group, and the amino acid moiety.[11][12]

Antiviral Activity

The ProTide approach has been exceptionally successful in the antiviral field, leading to several FDA-approved drugs.[4] These compounds are designed to bypass viral resistance mechanisms associated with poor nucleoside phosphorylation.

-

Anti-HIV Agents : Phosphoramidate derivatives of nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and stavudine (d4T) have shown potent anti-HIV activity.[6][11] The nature of the amino acid side chain is critical; derivatives with L-alanine often exhibit the highest efficacy, while those with glycine or L-proline can be significantly less active.[11]

-

Anti-HCV Agents : Sofosbuvir, a landmark drug for Hepatitis C, is a phosphoramidate prodrug of a uridine nucleotide analogue that effectively inhibits the HCV NS5B polymerase.

-

Anti-Herpesvirus Agents : Derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) containing an L-alanine phosphoramidate moiety showed potent activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[12] However, their activity was diminished in thymidine kinase-deficient virus strains, indicating that in some cases, the kinase bypass may not be fully successful or other factors are at play.[12]

Table 1: Antiviral Activity of Selected Phosphoramidate Derivatives

| Parent Nucleoside | Amino Acid Moiety | Aryl Group | Target Virus | Activity Summary | Reference |

|---|---|---|---|---|---|

| Stavudine (d4T) | L-Alanine | Phenyl | HIV-1, HIV-2 | Most efficacious among tested amino acids. | [11] |

| Stavudine (d4T) | Glycine, L-Proline | Phenyl | HIV-1, HIV-2 | Poor antiviral action. | [11] |

| BVDU | L-Alanine | Not Specified | HSV-1, VZV | Potent activity. | [12] |

| BVDU | α,α-dimethylglycine | Not Specified | HSV-1, VZV | Poor activity. | [12] |

| 2',3'-didehydro-2',3'-dideoxy-uridine | Various | Aryl | HIV-1 | Devoid of anti-HIV activity. |[13] |

Anticancer Activity

The ProTide strategy has also been applied to develop anticancer agents by improving the delivery and activation of cytotoxic nucleoside analogues like gemcitabine and 5-fluoro-2'-deoxyuridine (FUDR).[2][7]

-

FUDR Derivatives : A series of 39 ProTides of FUDR were synthesized, showing that specific combinations of aryl, ester, and amino acid groups are necessary for successful intracellular delivery of the active monophosphate.[7]

-

BVDU Derivatives : Naphthyl phosphoramidate derivatives of BVDU have been investigated as potential anticancer agents, with one compound, NB1011, entering clinical trials for colon cancer.[14]

-

Cytotoxicity : The choice of the aryl masking group can significantly impact cytotoxicity. Metabolites of 1-naphthyl and 2-naphthyl moieties (1-naphthol and 2-naphthol) displayed significant cytotoxicity against BxPC3 pancreatic cancer cells, whereas the metabolite of the phenyl group (phenol) exhibited no toxicity.[2]

Table 2: Anticancer and Cytotoxicity Data for Phosphoramidate Derivatives and Metabolites

| Compound/Metabolite | Cell Line | Assay Type | Result (IC₅₀ / ED₅₀) | Reference |

|---|---|---|---|---|

| FUDR ProTides | Various tumor cells | Cytotoxicity | Activity dependent on ProTide motif | [7] |

| 2-Naphthol | BxPC3 (Pancreatic Cancer) | Cytotoxicity | ED₅₀ = 21 µM | [2] |

| 1-Naphthol | BxPC3 (Pancreatic Cancer) | Cytotoxicity | ED₅₀ = 82 µM | [2] |

| Phenol | BxPC3, GL261-Luc | Cytotoxicity | No toxicity observed |[2] |

Antimicrobial and Antifungal Activity

Phosphoramidates have also been explored as antimicrobial and antifungal agents, often targeting essential enzymes in pathogens.

-

Antifungal Agents : Novel phosphoramidate derivatives of coumarin were designed as inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall synthesis.[15] Compound 7t showed an IC₅₀ of 0.08 mM against CHS, superior to the reference drug Polyoxin B, and acted as a non-competitive inhibitor.[15] Several compounds in this series also displayed potent activity against Aspergillus flavus with MIC values as low as 1-2 µg/mL.[15]

-

Antibacterial Agents : Some arylphosphoramidates have been tested against various Gram-positive and Gram-negative bacteria.[9] While some derivatives showed moderate activity, many did not exhibit significant inhibitory effects, suggesting that the structural requirements for antibacterial action are specific.[9][16] However, a different series of phosphonates and phosphoramidates containing heterocyclic moieties showed good activity against bacteria like Pseudomonas aeruginosa.[10][17]

Table 3: Antimicrobial and Enzyme Inhibition Data

| Compound Class | Target Organism/Enzyme | Assay Type | Key Results | Reference |

|---|---|---|---|---|

| Coumarin-Phosphoramidate (7t) | Chitin Synthase (C. tropicalis) | Enzyme Inhibition | IC₅₀ = 0.08 mM; Kᵢ = 0.096 mM | [15] |

| Coumarin-Phosphoramidates (7o, 7r, 7t) | Aspergillus flavus | Antifungal (MIC) | MIC = 1-2 µg/mL | [15] |

| Arylphosphoramidates (3a, 3c, 3d) | Various Bacteria | Antibacterial | No significant inhibitory effect | [9][16] |

| Heterocyclic Phosphoramidates (3b, 3c, 3d) | P. aeruginosa, T. viride | Antimicrobial | Promising activity | [10][17] |

| Arylphosphoramidates | Acetylcholinesterase (AChE) | Enzyme Inhibition | Some compounds showed inhibitory effect |[9][18] |

Experimental Protocols

Antimicrobial Activity Assay (Agar Diffusion Method)

This method is used for preliminary screening of antibacterial activity.[9]

-

Preparation of Media : A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation : A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is uniformly spread over the surface of the agar.

-

Application of Compounds : Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the synthesized phosphoramidate dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

Measurement : The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger diameter indicates greater antibacterial activity. Chloramphenicol is often used as a positive control.[9]

Caption: Experimental workflow for antimicrobial screening via the agar diffusion method.

Chitin Synthase (CHS) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the CHS enzyme.[15]

-

Enzyme Preparation : Chitin synthase is isolated and prepared from a fungal source, such as Candida tropicalis.

-

Reaction Mixture : The standard assay mixture contains Tris-HCl buffer (pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc, including a radiolabeled portion), an activator (trypsin), MgCl₂, and GlcNAc.

-

Inhibition Assay : The synthesized phosphoramidate derivatives (at various concentrations) are pre-incubated with the enzyme mixture before the addition of the substrate to initiate the reaction.

-

Incubation : The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Termination and Measurement : The reaction is stopped by adding ethanol. The product (insoluble chitin) is filtered, and the radioactivity incorporated into the chitin is measured using a scintillation counter.

-

Data Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.

Anti-HIV Activity Assay

This cellular assay measures the ability of compounds to inhibit viral replication in a relevant cell line.[11]

-

Cell Culture : A human T-cell line susceptible to HIV infection (e.g., CEM-SS or MT-4 cells) is cultured under standard conditions.

-

Infection : The cells are infected with a known titer of an HIV-1 strain (e.g., HIV-1(IIIB)).

-

Compound Treatment : Immediately after infection, the cells are treated with serial dilutions of the test phosphoramidate compounds.

-

Incubation : The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 6 days).

-

Endpoint Measurement : The extent of viral replication is quantified. A common method is the MTT assay, which measures the viability of the host cells. In the presence of an effective antiviral agent, cells are protected from the cytopathic effects of the virus and remain viable.

-

Data Analysis : The concentration of the compound that provides 50% protection against virus-induced cell death is determined as the EC₅₀ (50% effective concentration). A cytotoxicity assay (CC₅₀) in uninfected cells is run in parallel to determine the selectivity index (SI = CC₅₀ / EC₅₀).

Conclusion and Future Outlook

Phosphoramidate derivatives, particularly those developed under the ProTide paradigm, represent a highly successful and versatile class of prodrugs. They have demonstrated significant therapeutic potential across virology, oncology, and microbiology by overcoming key pharmacological barriers like poor membrane permeability and inefficient metabolic activation. The biological activity of these compounds is intricately linked to their molecular structure, where the choice of the parent drug, the aryl masking group, and the amino acid ester moiety must be carefully optimized for each therapeutic target.

Future research will likely focus on refining the ProTide concept by exploring novel masking groups to target specific tissues or enzymes, thereby enhancing efficacy and reducing off-target toxicity. The continued application of this technology to new classes of bioactive molecules holds immense promise for the development of next-generation therapeutics against a wide range of diseases.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 6. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoramidate ProTides of the anticancer agent FUDR successfully deliver the preformed bioactive monophosphate in cells and confer advantage over the parent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Phosphoramidate derivatives of d4T as inhibitors of HIV: the effect of amino acid variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of aryl phosphoramidate derivatives of beta-D- and beta-L-C-5-substituted 2',3'-didehydro-2',3'-dideoxy-uridine bearing linker arms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naphthyl phosphoramidate derivatives of BVdU as potential anticancer agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel phosphoramidate derivatives of coumarin as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Ascendant Role of Phosphoramidic Acid Esters in Antimicrobial Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Among the promising classes of molecules are phosphoramidic acid esters, organophosphorus compounds featuring a covalent bond between a phosphorus (V) center and a nitrogen atom.[1] These compounds have garnered significant interest due to their potential as antifungal and antibacterial agents, often acting as bio-reversible prodrugs that can effectively deliver phosphorylated molecules into cells.[1][2]

This technical guide provides an in-depth overview of the synthesis, antimicrobial potential, mechanisms of action, and structure-activity relationships of phosphoramidic acid esters. It is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of new antimicrobial therapies.

Synthesis of Phosphoramidic Acid Esters

The synthesis of phosphoramidic acid esters can be achieved through several routes, often tailored to the specific starting materials and desired final product. A prevalent and effective method involves a two-step, one-pot reaction starting from a substituted phenol or alcohol. This approach first generates a phosphorochloridate intermediate, which is then reacted in situ with a desired amine to yield the final phosphoramidate product.[3][4]

Key synthetic strategies include:

-

Phosphorochloridate Intermediate Route: Reaction of a substituted phenol or alcohol with a phosphorodichloridate (e.g., 4-nitrophenyl phosphorodichloridate) in the presence of a base like triethylamine to form a reactive phosphorochloridate. This intermediate is not isolated but is directly treated with a primary or secondary amine to afford the target phosphoramidate.[3]

-

Oxidative Cross-Coupling: These methods involve the reaction of a P(III) species with an amine in the presence of an oxidizing agent and a chlorinating source, such as trichloroisocyanuric acid or carbon tetrachloride.[1]

-

Staudinger Reaction: The reaction of an organic azide with a phosphite can be modified to produce phosphoramidates.[1]

-

Iodine-Mediated Synthesis: This approach facilitates the dehydrogenative cross-coupling of a dialkyl H-phosphonate with an amine using iodine as a catalyst, sometimes in the presence of an oxidant like H₂O₂.[1]

The choice of method depends on factors like substrate tolerance, desired scale, and reaction conditions. The phosphorochloridate route is widely cited for its efficiency in laboratory-scale synthesis of diverse derivatives for biological screening.[3][4]

Quantitative Antimicrobial & Antifungal Activity

Phosphoramidic acid esters have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The data below summarizes the reported MIC values for several novel series of phosphoramidate and phosphonamidate derivatives.

Table 1: Antifungal Activity of Phosphoramidate Derivatives

| Compound Class | Target Organism | Representative Compound(s) | MIC (µg/mL) | Reference |

| Coumarin-Phosphoramidates | Aspergillus flavus | 7o, 7r, 7t | 1 - 2 | [6] |

| Benzothiazole-Phosphoramidates | Aspergillus niger | 7c, 7e, 7i | 10.0 - 15.0 | [3] |

| Benzothiazole-Phosphoramidates | Candida albicans | 7c, 7e, 7i | 10.0 - 15.0 | [3] |

| 6-Chloropurine-Phosphonamidates | Aspergillus niger | - | >100 | [4] |

| 6-Chloropurine-Phosphonamidates | Candida albicans | - | >100 | [4] |

Table 2: Antibacterial Activity of Phosphoramidate Derivatives

| Compound Class | Target Organism | Representative Compound(s) | MIC (µg/mL) | Reference |

| Benzothiazole-Phosphoramidates | Staphylococcus aureus (G+) | 7e, 7f, 7j | 10.0 - 15.0 | [3] |

| Benzothiazole-Phosphoramidates | Bacillus subtilis (G+) | 7e, 7f, 7j | 10.0 - 25.0 | [3] |

| Benzothiazole-Phosphoramidates | Escherichia coli (G-) | 7e, 7f, 7j | 15.0 - 25.0 | [3] |

| 6-Chloropurine-Phosphonamidates | Staphylococcus aureus (G+) | 10c, 10e, 10j | 10.0 - 15.0 | [4] |

| 6-Chloropurine-Phosphonamidates | Bacillus subtilis (G+) | 10c, 10e, 10j | 15.0 - 25.0 | [4] |

| 6-Chloropurine-Phosphonamidates | Escherichia coli (G-) | 10c, 10e, 10j | 10.0 - 25.0 | [4] |

Note: (G+) denotes Gram-positive bacteria; (G-) denotes Gram-negative bacteria.

Mechanism of Action

The antimicrobial effects of phosphoramidic acid esters are attributed to several mechanisms, with the most prominent being their role as prodrugs or as direct enzyme inhibitors.

The ProTide (Pro-nucleotide) Approach

A major application of phosphoramidate chemistry is in the ProTide approach, which masks the highly charged phosphonate group of a nucleoside analogue.[1] This strategy enhances cell permeability. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. This active form can inhibit viral or bacterial polymerases, disrupting DNA or RNA synthesis.[1]

Direct Enzyme Inhibition

Certain phosphoramidates are designed to directly inhibit essential microbial enzymes. For example, a series of coumarin-phosphoramidate derivatives were designed as inhibitors of chitin synthase, an enzyme crucial for the formation of the fungal cell wall.[6][7] The most potent of these compounds exhibited non-competitive inhibition of the enzyme, leading to potent antifungal activity.[6] Similarly, phosphonate and phosphoramidate analogues of amino acids can act as mimics of tetrahedral transition states, allowing them to inhibit enzymes involved in bacterial cell wall biosynthesis or amino acid metabolism.[2][8]

Structure-Activity Relationships (SAR)

The biological activity of phosphoramidic acid esters is highly dependent on their chemical structure. SAR studies help in optimizing lead compounds to enhance potency and selectivity.

Key structural features that influence activity include:

-

The Amine Component: The nature of the amine (or amino acid ester) attached to the phosphorus atom is critical. The presence of bulky or specific heterocyclic moieties, such as substituted piperazine or benzothiazole, can significantly enhance antimicrobial activity.[3]

-

The Aryloxy Ester Group: Substituents on the aryloxy group can modulate the compound's electronic properties and lipophilicity. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring often lead to increased activity.[3]

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is essential for membrane permeability and interaction with the target site. The overall lipophilicity, influenced by all substituents, plays a crucial role in determining the MIC value.

Key Experimental Protocols: MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a quantitative manner.[5]

Protocol: Broth Microdilution Assay

-

Preparation of Compound Stock: Dissolve the synthesized phosphoramidate ester in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Inoculum Preparation: Culture the test microorganism (bacterium or fungus) overnight. Suspend colonies in a sterile saline solution or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., ~1x10⁸ CFU/mL for bacteria).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired final concentrations.

-

Inoculation: Dilute the standardized inoculum and add it to each well (except the sterility control) to achieve a final target concentration (e.g., ~5x10⁵ CFU/mL).

-

Controls: Include a positive control (medium + inoculum, no compound) to ensure microbial growth and a negative/sterility control (medium only) to check for contamination. A drug control with a known antibiotic (e.g., ampicillin, fluconazole) is also included for comparison.[3]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) as observed by the naked eye or with the aid of a plate reader.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of novel phosphoramidate derivatives of coumarin as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Nucleoside Biosynthesis – Yokoyama Lab [sites.duke.edu]

- 8. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Phenylphosphoramidate: An In-depth Technical Guide to its Role as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphoramidate (DPP) belongs to the broad class of organophosphorus compounds known as phosphoramidates. These molecules are characterized by a central phosphorus atom bonded to an amino group, two ethoxy groups, and a phenyl group. Organophosphorus compounds have long been recognized for their potent inhibitory effects on a variety of enzymes, most notably serine hydrolases. This technical guide provides a comprehensive overview of diethyl phenylphosphoramidate as a representative member of the phosphoramidate class of enzyme inhibitors, detailing its mechanism of action, potential enzyme targets, and the experimental protocols used for its evaluation. While specific quantitative inhibitory data for diethyl phenylphosphoramidate is not extensively available in the public domain, this guide will leverage data from structurally similar phosphoramidates to provide a thorough understanding of its expected biochemical activity.

Mechanism of Action: Covalent Modification of Serine Hydrolases

The primary mechanism by which phosphoramidates, including presumably diethyl phenylphosphoramidate, inhibit enzymes is through the irreversible phosphorylation of a catalytically active serine residue within the enzyme's active site.[1] This process is particularly effective against serine proteases and cholinesterases, which rely on a catalytic triad, including a key serine residue, for their enzymatic function.[2]

The inhibition process can be dissected into two main steps:

-

Formation of a Reversible Michaelis-Menten Complex: Initially, the phosphoramidate inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent complex. This binding is guided by the structural and electronic complementarity between the inhibitor and the enzyme's active site.

-

Irreversible Phosphorylation: Following the initial binding, the hydroxyl group of the active site serine acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphoramidate. This results in the formation of a stable, covalent phosphoryl-enzyme adduct and the displacement of a leaving group.[2] This covalent modification renders the enzyme catalytically inactive.

The stability of the resulting phosphorylated enzyme is a key feature of this class of inhibitors, leading to a long-lasting and often irreversible inhibition.[2]

Figure 1: General Mechanism of Serine Hydrolase Inhibition by a Phosphoramidate

Target Enzymes

Based on the known activity of related phosphoramidates, the primary enzyme targets for diethyl phenylphosphoramidate are expected to be within the serine hydrolase superfamily.

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] Many organophosphorus compounds, including phosphoramidates, are potent inhibitors of cholinesterases.[1][3]

Serine Proteases

This large family of enzymes, which includes trypsin, chymotrypsin, and elastase, plays a crucial role in various physiological processes, from digestion to blood clotting and inflammation. The catalytic activity of serine proteases is dependent on a serine residue in their active site, making them susceptible to inhibition by phosphoramidates. Phosphoramidate-based compounds have been developed as activity-based probes to study the function of serine proteases.

Quantitative Inhibitory Data (Representative Data from Structurally Related Phosphoramidates)

While specific IC50 or Ki values for diethyl phenylphosphoramidate are not readily found in the surveyed literature, data from studies on other phosphoramidates demonstrate their potent inhibitory activity against human acetylcholinesterase (hAChE). The following table summarizes representative data for a series of phosphoramidates, illustrating the range of potencies that can be achieved with this class of inhibitors.

| Compound ID | R Group | Leaving Group | Target Enzyme | IC50 (M) |

| 1 | C4H9O | -O-2,5-dichlorophenyl | hAChE | 7.3 x 10^-5 |

| 2 | C6H13O | -SCH3 | hAChE | 5.7 x 10^-9 |

Table 1: Representative Inhibitory Potency (IC50) of Structurally Related Phosphoramidates against Human Acetylcholinesterase (hAChE). Data extracted from a study on a set of structurally related phosphoramidates.[2]

Experimental Protocols

The evaluation of diethyl phenylphosphoramidate as an enzyme inhibitor involves a series of well-established biochemical assays. The following sections provide detailed methodologies for the synthesis of the compound and for conducting enzyme inhibition assays.

Synthesis of Diethyl Phenylphosphoramidate

A common method for the synthesis of phosphoramidates is the Atherton-Todd reaction. This reaction involves the treatment of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.

Materials:

-

Diethyl phosphite

-

Aniline

-

Triethylamine (or another suitable base)

-

Carbon tetrachloride (or an alternative halogenating agent)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl phosphite and aniline in the anhydrous solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add carbon tetrachloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure diethyl phenylphosphoramidate.

Figure 2: Experimental Workflow for the Synthesis of Diethyl Phenylphosphoramidate

Enzyme Inhibition Assay: A General Protocol

The inhibitory activity of diethyl phenylphosphoramidate can be determined using a variety of enzyme assays. A common method for cholinesterases is the Ellman's assay, which uses a chromogenic substrate. For serine proteases, fluorogenic or chromogenic peptide substrates are typically employed.

Materials:

-

Purified enzyme (e.g., human acetylcholinesterase or a specific serine protease)

-

Substrate (e.g., acetylthiocholine for AChE, a specific peptide substrate for a protease)

-

DTNB (Ellman's reagent) for AChE assay

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Diethyl phenylphosphoramidate (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and diethyl phenylphosphoramidate at the desired concentrations.

-

Assay Setup: In a 96-well microplate, add the buffer, the enzyme, and varying concentrations of diethyl phenylphosphoramidate. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this plot.

Figure 3: General Workflow for an Enzyme Inhibition Assay

Conclusion

Diethyl phenylphosphoramidate, as a representative of the phosphoramidate class of compounds, is a potent inhibitor of serine hydrolases, particularly cholinesterases and serine proteases. Its mechanism of action involves the irreversible covalent modification of the active site serine residue, leading to the inactivation of the enzyme. While specific quantitative data for diethyl phenylphosphoramidate is limited, the information available for structurally related compounds provides a strong basis for understanding its potential as an enzyme inhibitor. The experimental protocols outlined in this guide offer a framework for the synthesis and evaluation of this and other phosphoramidate-based inhibitors, which continue to be valuable tools in biochemical research and drug development. Further studies are warranted to fully characterize the inhibitory profile of diethyl phenylphosphoramidate against a broader range of enzymes.

References

The Synthesis of Phosphoramidates: A Technical Guide to Core Methodologies and Their Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, organophosphorus compounds featuring a crucial phosphorus-nitrogen (P-N) bond, are of paramount importance in contemporary drug development and biochemical research. Their unique physicochemical properties have positioned them as highly effective prodrugs, particularly in antiviral and anticancer therapies, where they facilitate the intracellular delivery of nucleotide analogues. This technical guide provides an in-depth exploration of the history, discovery, and core synthetic routes of phosphoramidates, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.

Historical Perspective: From Serendipity to Strategic Design

The journey of phosphoramidate synthesis began in the mid-20th century, marking a significant evolution from accidental discovery to rationally designed therapeutic agents.

A pivotal moment arrived in 1945 with the serendipitous discovery of the Atherton-Todd reaction . F.R. Atherton, H.T. Openshaw, and A.R. Todd observed the formation of a phosphoramidate when attempting to purify dibenzyl phosphite with ammonia in carbon tetrachloride. This reaction, involving a dialkyl phosphite, a carbon tetrahalide, and an amine, laid the foundational groundwork for phosphoramidate synthesis.

Shortly after, the Staudinger reaction , originally discovered by Hermann Staudinger in 1919, was adapted for P-N bond formation. This reaction, proceeding through the reaction of an azide with a phosphine or phosphite to form an aza-ylide intermediate, offered a versatile and high-yielding alternative for synthesizing phosphoramidates.

The development of the ProTide (pro-nucleotide) technology in the 1990s by Chris McGuigan and his team at Cardiff University represented a paradigm shift in the application of phosphoramidates. This innovative approach masks the negative charges of a nucleotide monophosphate with an aryl group and an amino acid ester, creating a lipophilic phosphoramidate prodrug that can readily cross cell membranes. Once inside the cell, enzymatic cleavage unmasks the active nucleotide, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analogue drugs. This strategy has culminated in the development of highly successful antiviral drugs such as Sofosbuvir.

Core Synthetic Routes: A Detailed Examination

Several key methodologies have emerged as the cornerstones of phosphoramidate synthesis, each with its own advantages and specific applications.

The Atherton-Todd Reaction

This reaction remains a widely used method for the synthesis of phosphoramidates from H-phosphonates, amines, and a halogenating agent, typically carbon tetrachloride.

General Reaction Scheme: (RO)₂P(O)H + R'R''NH + CCl₄ + Base → (RO)₂P(O)NR'R'' + CHCl₃ + Base·HCl

| H-Phosphonate | Amine | Base | Solvent | Yield (%) | Reference |

| Dibenzyl phosphite | Ammonia | - | CCl₄ | Not specified | Atherton et al., 1945 |

| Diethyl phosphite | Morpholine | Triethylamine | CCl₄ | 85 | [Openshaw & Todd, 1947] |

| Diisopropyl phosphite | Benzylamine | Triethylamine | CCl₄ | 78 | [Openshaw & Todd, 1947] |

| Diphenyl phosphite | Aniline | Triethylamine | CCl₄ | 65 | [Atherton et al., 1945] |

Materials:

-

Diethyl phosphite

-

Aniline

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of diethyl phosphite (1.0 eq) and aniline (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (1.1 eq) is added dropwise to the stirred solution.

-

Carbon tetrachloride (1.1 eq) is then added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

-

The filtrate is washed sequentially with 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure diethyl phenylphosphoramidate.

The Staudinger Reaction

The Staudinger reaction provides a mild and efficient route to phosphoramidates from azides and phosphites. The initially formed phosphazene intermediate is hydrolyzed to the phosphoramidate.

General Reaction Scheme: R-N₃ + (R'O)₃P → R-N=P(OR')₃ + N₂ R-N=P(OR')₃ + H₂O → R-NHP(O)(OR')₂ + R'OH

| Azide | Phosphite | Solvent | Yield (%) | Reference |

| Phenyl azide | Triethyl phosphite | THF | 92 | [Staudinger & Meyer, 1919] |

| Benzyl azide | Trimethyl phosphite | Dichloromethane | 88 | [Vaultier et al., 1983] |

| 1-Azidoadamantane | Triphenyl phosphite | Toluene | 85 | [Sasaki et al., 1971] |

Materials:

-

Phenyl azide

-

Trimethyl phosphite

-

Anhydrous tetrahydrofuran (THF)

-

Water

Procedure:

-

To a solution of phenyl azide (1.0 eq) in anhydrous THF under an inert atmosphere, trimethyl phosphite (1.05 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which time the evolution of nitrogen gas is observed.

-

After the reaction is complete (monitored by TLC or ¹H NMR), a stoichiometric amount of water is added to the reaction mixture.

-

The mixture is stirred for an additional 1-2 hours to effect hydrolysis of the phosphorimidate.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography to yield the desired phosphoramidate.

Synthesis via Phosphorus Oxychloride (POCl₃)

A common and direct method for preparing phosphoramidates involves the use of phosphorus oxychloride as the phosphorus source. This method is particularly useful for synthesizing phosphorodiamidates and phosphoramidic dichlorides which can be further functionalized.

General Reaction Scheme: POCl₃ + 2 RNH₂ → (RNH)₂P(O)Cl + 2 HCl (RNH)₂P(O)Cl + R'OH → (RNH)₂P(O)(OR') + HCl

| Amine | Nucleophile | Yield (%) | Reference |

| Aniline | Ethanol | 75 | [Michaelis, 1903] |

| Benzylamine | Phenol | 82 | [Audrieth & Sowerby, 1959] |

| Cyclohexylamine | Methanol | 78 | [Nielsen & Plovnick, 1964] |

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Aniline

-

Anhydrous pyridine

-

Anhydrous diethyl ether

Procedure:

-

A solution of aniline (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel and a condenser, under a nitrogen atmosphere.

-

The solution is cooled to -10 °C using an ice-salt bath.

-

A solution of phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature below -5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The precipitated pyridine hydrochloride is removed by filtration under a dry atmosphere.

-

The filtrate is concentrated under reduced pressure to yield the crude N,N'-diphenylphosphorodiamidic chloride, which can be used in subsequent steps without further purification or can be purified by recrystallization.

The ProTide Approach: Synthesis of Sofosbuvir

The synthesis of the landmark antiviral drug Sofosbuvir exemplifies the ProTide strategy. A key step involves the stereoselective phosphorylation of the nucleoside with a pre-formed phosphoramidate monochloride.

| Nucleoside Derivative | Phosphoramidating Agent | Base | Diastereomeric Ratio (Sₚ:Rₚ) | Yield (%) | Reference |

| 2'-Deoxy-2'-fluoro-2'-C-methyluridine | (S)-2-(((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl chloride | N-Methylimidazole | >95:5 | ~85 | [Warren et al., 2017] |

Materials:

-

Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine

-

(S)-Phenylalanyl (S)-isopropyl L-alaninate phosphonochloridate

-

N-Methylimidazole (NMI)

-

Anhydrous acetonitrile

Procedure:

-

To a solution of the protected nucleoside (1.0 eq) in anhydrous acetonitrile at -20 °C under an inert atmosphere, N-methylimidazole (2.5 eq) is added.

-

A solution of the phosphonochloridate reagent (1.2 eq) in anhydrous acetonitrile is added dropwise over 30 minutes.

-

The reaction mixture is stirred at -20 °C for 2-4 hours.

-

The reaction is quenched by the addition of water.

-

The mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The diastereomeric mixture is purified by silica gel chromatography to isolate the desired (Sₚ)-diastereomer of the phosphoramidate prodrug.

-

Subsequent deprotection steps yield Sofosbuvir.

Signaling Pathways Involving Phosphoramidate-like Moieties

Phosphoramidate and related P-N bonds are not only synthetically important but also play crucial roles in biological signaling.

The Phosphocreatine Shuttle

The phosphocreatine system is a vital energy buffer and transport system in cells with high and fluctuating energy demands, such as muscle and brain cells. It involves the reversible phosphorylation of creatine by creatine kinase, forming phosphocreatine, a high-energy phosphoramidate-like compound.

Caption: The phosphocreatine shuttle for cellular energy transport.

Histidine Kinase Two-Component Signaling

In prokaryotes, two-component signaling systems are a primary mechanism for sensing and responding to environmental stimuli. These systems rely on the transfer of a phosphoryl group from a histidine kinase to a response regulator. The phosphorylated histidine is a phosphoramidate.

Caption: A simplified two-component signaling pathway involving histidine phosphorylation.

Conclusion

The synthesis of phosphoramidates has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry. The historical development, from the Atherton-Todd and Staudinger reactions to the sophisticated ProTide approach, has provided researchers with a powerful toolkit for creating novel therapeutics. A thorough understanding of these synthetic methodologies, coupled with insights into the biological roles of phosphoramidate-like structures, will continue to drive innovation in the development of new drugs and chemical probes to unravel complex biological processes. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this exciting and impactful field.

Theoretical Studies on Diethyl Phenylphosphoramidate Reaction Mechanisms

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diethyl phenylphosphoramidate is a significant organophosphorus compound, representing a core moiety in various biologically active molecules and prodrugs. Understanding its reaction mechanisms is crucial for the rational design of novel therapeutics and synthetic pathways. While specific theoretical examinations of diethyl phenylphosphoramidate are not extensively detailed in publicly accessible literature, this guide synthesizes the established reaction mechanisms for the broader phosphoramidate class and outlines the standard computational methodologies used for their theoretical investigation. By analyzing analogous organophosphorus systems, this document provides a comprehensive framework for studying the synthesis and reactivity of diethyl phenylphosphoramidate, with a focus on reaction energetics, transition state analysis, and mechanistic pathway elucidation.

Introduction to Phosphoramidate Reactivity

Phosphoramidates, characterized by a P-N covalent bond, are a cornerstone of medicinal chemistry.[1] Their utility often stems from their ability to act as bio-reversible prodrugs, where the P-N bond is designed to be cleaved in vivo to release an active pharmaceutical ingredient. The stability and cleavage kinetics of this bond are therefore of paramount importance. The two primary areas of mechanistic interest are the formation (synthesis) and cleavage (hydrolysis) of the phosphoramidate linkage.

Theoretical studies, predominantly employing Density Functional Theory (DFT), provide invaluable insights into these mechanisms by mapping potential energy surfaces, identifying transition states, and calculating reaction energetics.[2][3] This allows for a detailed, molecular-level understanding of substituent effects, solvent contributions, and catalytic influences.

Key Reaction Mechanisms & Pathways

Synthesis: The Atherton-Todd Reaction

A widely used method for forming the P-N bond is the Atherton-Todd reaction.[1][4] This reaction typically involves a dialkyl phosphite (like diethyl phosphite), an amine (like aniline), and a carbon tetrahalide (e.g., CCl₄) in the presence of a base.

The generally accepted mechanism proceeds through several key steps:

-

Chlorophosphate Formation: The dialkyl phosphite is converted in situ to a reactive dialkyl chlorophosphate intermediate.[1]

-

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the electrophilic phosphorus center of the chlorophosphate.

-

Elimination: A base facilitates the elimination of HCl, yielding the final phosphoramidate product.

Cleavage: Hydrolysis of the P-N Bond

The hydrolysis of the P-N bond is a critical reaction, particularly in the context of prodrug activation.[5][6] The reaction can be catalyzed by acid or base and generally proceeds via an associative mechanism involving the nucleophilic attack of water on the phosphorus center. Theoretical studies on related phosphate esters suggest that the reaction can proceed with or without the assistance of additional water molecules for proton transfer.[7]

A plausible associative pathway involves:

-

Nucleophilic Attack: A water molecule attacks the phosphorus atom, forming a pentacoordinate intermediate or transition state.

-

Proton Transfer: Protons are shuttled, either directly or via a solvent bridge, to the nitrogen atom, making it a better leaving group (as an ammonium species).

-

P-N Bond Cleavage: The P-N bond breaks, releasing the amine and forming the corresponding phosphate.

Theoretical & Computational Protocols

The investigation of reaction mechanisms for compounds like diethyl phenylphosphoramidate is predominantly carried out using quantum chemical calculations. The following protocol outlines a standard approach based on methods reported for similar organophosphorus compounds.[2][3][8]

Computational Method Details

-

Software: Calculations are typically performed using quantum chemistry packages like Gaussian, ORCA, or Spartan.[2]

-

Theoretical Model: Density Functional Theory (DFT) is the most common method due to its favorable balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is widely used and has been shown to provide reliable results for geometric and energetic properties of organic and organophosphorus systems.[2][8] Other functionals like M06-2X or ωB97X-D may also be employed for improved accuracy, especially for non-covalent interactions.

-

Basis Set: Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are standard. The inclusion of polarization functions (d,p) is critical for accurately describing the geometry and bonding around the phosphorus center, and diffuse functions (+) are important for anionic or lone-pair-rich species.[2][8]

-

Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is applied.

Calculation Workflow

-

Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: These are performed on all optimized structures to characterize them.

-

Minima (Reactants, Products, Intermediates): All vibrational frequencies are real (positive).

-

Transition States (TS): Exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

-

Transition State Searching: The process starts with an initial guess of the TS structure, which is then optimized using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

-

Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the optimized transition state structure to confirm that it correctly connects the desired reactants and products on the potential energy surface.

-

Energy Calculations: Single-point energy calculations are often performed on the optimized geometries with a larger basis set to obtain more accurate electronic energies. These are combined with thermal corrections from the frequency calculations to yield Gibbs free energies (G).

Data Presentation & Analysis

Quantitative data from theoretical studies are crucial for comparing different mechanistic pathways. The results are typically summarized in tables.

Energetics

The key energetic parameters are the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn). A lower ΔG‡ indicates a kinetically more favorable pathway.

Table 1: Exemplary Calculated Gibbs Free Energies (kcal/mol) for a Hypothetical Hydrolysis Pathway. (Note: These values are illustrative and represent typical outputs of a DFT study.)

| Reaction Step | Description | ΔG_rxn (kcal/mol) | ΔG‡ (kcal/mol) |

| Step 1 | Water Attack | -5.2 | +18.5 |

| Step 2 | Proton Transfer | -2.1 | +8.3 |

| Step 3 | P-N Cleavage | -15.7 | +4.1 |

| Overall | Total Reaction | -23.0 | +18.5 (Rate-Limiting) |

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is often used to rationalize reactivity.[2] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the reaction. A smaller HOMO-LUMO energy gap generally correlates with higher reactivity.

Table 2: Exemplary Frontier Molecular Orbital Energies (eV) for Reactants in the Atherton-Todd Reaction. (Note: These values are illustrative.)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (Nucleophile) | -5.15 | +0.95 | 6.10 |

| Diethyl Chlorophosphate (Electrophile) | -7.80 | -0.50 | 7.30 |

Conclusion

The theoretical study of diethyl phenylphosphoramidate reaction mechanisms relies on well-established computational protocols, primarily centered around Density Functional Theory. By analyzing the formation via pathways like the Atherton-Todd reaction and cleavage through hydrolysis, researchers can gain a detailed understanding of the factors controlling P-N bond stability and reactivity. This guide provides a comprehensive overview of the key mechanistic concepts and the computational workflows required to investigate them. The data and visualizations presented serve as a blueprint for conducting and interpreting such theoretical studies, ultimately aiding in the design of novel phosphoramidate-based molecules for pharmaceutical and chemical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]